2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol
Brand Name:
Vulcanchem
CAS No.:
18680-83-6
VCID:
VC21049870
InChI:
InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m1/s1
SMILES:
CC1CCC(CC2=C1CCC2C)C(C)(C)O
Molecular Formula:
C15H26O
Molecular Weight:
222.37 g/mol
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol
CAS No.: 18680-83-6
Cat. No.: VC21049870
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18680-83-6 |
|---|---|
| Molecular Formula | C15H26O |
| Molecular Weight | 222.37 g/mol |
| IUPAC Name | 2-[(3R,5S,8R)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol |
| Standard InChI | InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m1/s1 |
| Standard InChI Key | TWVJWDMOZJXUID-UTUOFQBUSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@H](CC2=C1CC[C@H]2C)C(C)(C)O |
| SMILES | CC1CCC(CC2=C1CCC2C)C(C)(C)O |
| Canonical SMILES | CC1CCC(CC2=C1CCC2C)C(C)(C)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator